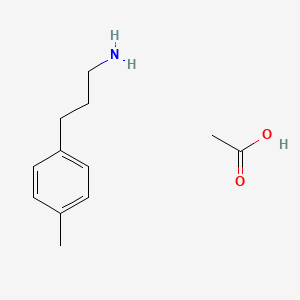
5-溴-2-羟基-3-(羟氨基)苯甲酸甲酯
描述
“Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate” is a chemical compound with the CAS Number: 1427460-43-2 . It has a molecular weight of 262.06 . The IUPAC name for this compound is methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate .
Molecular Structure Analysis
The InChI Code for “Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate” is 1S/C8H8BrNO4/c1-14-8(12)5-2-4(9)3-6(10-13)7(5)11/h2-3,10-11,13H,1H3 . This code provides a specific representation of the molecular structure of the compound.
Physical and Chemical Properties Analysis
“Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate” is a solid at ambient temperature . More detailed physical and chemical properties are not available in the current resources.
科学研究应用
晶体结构分析
对溴-羟基-苯甲酸衍生物的研究,例如 Suchetan 等人 (2016) 的研究,揭示了它们晶体结构的见解。这些结构通常被分析其形成二维结构,主要通过氢键和 Br⋯O 相互作用,这对于理解该化合物的物理和化学性质至关重要。
合成与生物活性
对相关化合物合成研究,例如 Parameshwarappa 等人 (2008) 的研究,通常探索这些化合物的生物活性。这包括它们的潜在抗菌和药理特性,这对于开发新的治疗剂至关重要。
先进的制药应用
复杂分子的合成,例如 王丛战 (2009) 详细阐述的尼洛替尼,突出了类似化合物在创造先进药物中的作用。这些过程通常涉及多个反应步骤,并产生具有显着治疗潜力的产物。
光动力疗法
在光动力疗法领域,Pişkin 等人 (2020) 研究的化合物显示出有希望的应用。它们产生高单线态氧量子产率的能力使它们适用于治疗癌症等疾病。
高分子科学
超支化芳香族聚酰胺的开发,正如 Yang 等人 (1999) 所研究的,展示了类似化合物在高分子科学中的效用。这些聚合物由相关的苯甲酸衍生物合成,具有在各种工业应用中受益的独特性能。
安全和危害
“Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate” is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Therefore, it is recommended to use this compound only outdoors or in a well-ventilated area, avoid breathing dust, and wear protective clothing, gloves, safety glasses, and a dust respirator .
作用机制
Target of Action
The primary targets of Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate are currently unknown
Mode of Action
It is known that the compound has a bromine atom, which can participate in various chemical reactions .
Result of Action
The molecular and cellular effects of Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate, it is recommended to use it only outdoors or in a well-ventilated area . It is also advised to avoid breathing dust/fumes and to wear protective gloves, clothing, and eye protection .
生化分析
Biochemical Properties
Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its hydroxyl and hydroxyamino groups. These interactions can include hydrogen bonding, electrostatic interactions, and covalent bonding. The compound’s bromine atom may also participate in halogen bonding, further influencing its biochemical properties .
Cellular Effects
Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, the compound may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy production .
Molecular Mechanism
The molecular mechanism of action of Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it may alter gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions can lead to changes in cellular function and overall biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which could have different biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound .
Dosage Effects in Animal Models
The effects of Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it could exhibit toxic or adverse effects. Threshold effects and dose-response relationships are important considerations in these studies to determine the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. Understanding the metabolic pathways of this compound is crucial for elucidating its overall biochemical effects .
Transport and Distribution
The transport and distribution of Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues. Studying the transport and distribution of this compound is essential for understanding its pharmacokinetics and potential therapeutic applications .
Subcellular Localization
Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within cells. Understanding its subcellular localization is important for elucidating its precise biochemical and cellular effects .
属性
IUPAC Name |
methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c1-14-8(12)5-2-4(9)3-6(10-13)7(5)11/h2-3,10-11,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTMTQAYKMEKSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)NO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1405521.png)

![2-Bromo-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1405525.png)
![6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405526.png)



![1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene](/img/structure/B1405535.png)
![2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene](/img/structure/B1405536.png)


![Ethyl 3-bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405540.png)

